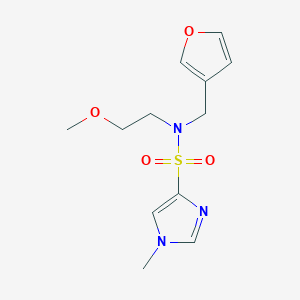

![molecular formula C14H23NO2 B2704673 2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 1479406-67-1](/img/structure/B2704673.png)

2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one” is related to a class of compounds known as 8-azabicyclo[3.2.1]octanes . These compounds have been studied for their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been reported in the literature. One method involves asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a rhodium(II) complex/chiral Lewis acid binary system . This method has been shown to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Intramolecular Michael-type Additions : Research demonstrates the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, which are structurally related to the compound , showing potential in creating complex bicyclic structures with potential pharmacological uses (Gregory et al., 1985).

- Stereoselective Synthesis : A method for the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the relevance of precise stereochemistry in the development of therapeutic agents (Chen et al., 2010).

- Catalytic Applications : The identification of optimal frameworks for certain radical/hydroxylamine compounds in copper-cocatalyzed aerobic alcohol oxidation, indicating potential catalytic applications for similar bicyclic structures (Toda et al., 2023).

Pharmacological Potential

- Pharmacological Study of Esters : Investigation into the pharmacological properties of certain esters derived from bicyclic structures similar to the query compound, including analyses of their conformation and activity (Izquierdo et al., 1991).

- Versatile Synthesis for Alkaloids : Demonstrates a novel method for the synthesis of tropane alkaloids, which are structurally related, underscoring the importance of these frameworks in developing compounds with potential biological activities (Mao et al., 2014).

Novel Synthetic Routes and Mechanistic Insights

- Hydroamination for Tropene Derivatives : Exploring a hydroamination process to produce tropene derivatives, which showcases innovative synthetic routes for creating complex molecules (Sakai et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopentyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c16-13-8-11-5-6-12(9-13)15(11)14(17)7-10-3-1-2-4-10/h10-13,16H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIBOAHFYOKUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2C3CCC2CC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloropyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2704590.png)

![N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2704594.png)

![7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2704595.png)

![N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704597.png)

![2-Chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one](/img/structure/B2704600.png)

![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2704602.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butyramide](/img/structure/B2704603.png)

![4-[3-(1-Naphthyl)acryloyl]phenyl decanoate](/img/structure/B2704604.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2704613.png)